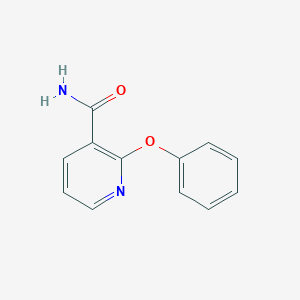

2-Phenoxynicotinamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-phenoxypyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c13-11(15)10-7-4-8-14-12(10)16-9-5-2-1-3-6-9/h1-8H,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTBCRRFSFTVINJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371852 | |

| Record name | 2-phenoxynicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26728414 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

111950-69-7 | |

| Record name | 2-phenoxynicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Phenoxynicotinamide

Established Synthetic Pathways for the 2-Phenoxynicotinamide Core

The foundational structure of this compound is typically assembled through well-established organic reactions, primarily involving the formation of the crucial ether linkage.

The most direct and widely utilized method for synthesizing the this compound core is the nucleophilic aromatic substitution (SNAr) reaction. wikipedia.org This reaction is particularly effective for heteroaromatic systems like pyridine (B92270), which are activated towards nucleophilic attack when substituted with electron-withdrawing groups. wikipedia.org In the context of this compound synthesis, the reaction involves the displacement of a suitable leaving group (typically a halide, such as chlorine) from the 2-position of a nicotinamide (B372718) derivative by a phenoxide nucleophile.

The SNAr mechanism proceeds via a two-step addition-elimination process. chemistrysteps.com The nucleophile attacks the electron-deficient carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgchemistrysteps.com The aromaticity of the ring is temporarily broken in this step. In the subsequent elimination step, the leaving group is expelled, and the aromaticity of the pyridine ring is restored. The presence of the amide group and the ring nitrogen in nicotinamide facilitates this reaction by stabilizing the negative charge of the Meisenheimer intermediate. wikipedia.orgmasterorganicchemistry.com

A general synthetic scheme is presented below:

Reactants: 2-Chloronicotinamide and a substituted or unsubstituted phenol (B47542).

Conditions: The reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydride, to deprotonate the phenol and generate the more nucleophilic phenoxide. A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) is often used at elevated temperatures.

| Precursor 1 | Precursor 2 | Base | Solvent | Product |

| 2-Chloronicotinamide | Phenol | K₂CO₃ | DMF | This compound |

| 2-Chloronicotinamide | 4-Methoxyphenol | NaH | DMSO | 2-(4-Methoxyphenoxy)nicotinamide |

| 2-Fluoronicotinamide | 3-Chlorophenol | Cs₂CO₃ | DMF | 2-(3-Chlorophenoxy)nicotinamide |

This table represents a generalized, interactive summary of typical SNAr reaction conditions.

Substituted 2-phenoxynicotinaldehydes serve as crucial intermediates for further chemical transformations, allowing for the introduction of diverse functional groups. The synthesis of these aldehydes can be achieved through several standard organic transformations. A common strategy involves the controlled reduction of a corresponding carboxylic acid derivative, such as an ester or a nitrile.

For instance, 2-phenoxynicotinonitrile, which can be prepared via SNAr reaction on 2-chloronicotinonitrile, can be reduced to 2-phenoxynicotinaldehyde (B3214316) using reducing agents like diisobutylaluminium hydride (DIBAL-H). Alternatively, the corresponding ester, methyl 2-phenoxynicotinate, can also be reduced under similar conditions. Another established route is the oxidation of the corresponding primary alcohol, 2-phenoxynicotinyl alcohol, using mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO₂) to prevent over-oxidation to the carboxylic acid.

These aldehyde intermediates are valuable for subsequent reactions, including reductive aminations, Wittig reactions, and condensations to build more complex molecular architectures.

Advanced Synthetic Strategies for this compound Derivatives

Building upon the core structure, advanced synthetic strategies are employed to generate diverse libraries of this compound derivatives for structure-activity relationship (SAR) studies.

A modular or combinatorial approach is frequently used to efficiently generate a wide array of this compound analogs. acs.org This strategy involves the synthesis of a common intermediate that can be reacted with a variety of building blocks or "modules." For this scaffold, diversification can be achieved by varying two primary modules: the phenolic component and the substituents on the nicotinamide ring.

For example, a common precursor like methyl 2-chloronicotinate can be reacted with a library of diverse phenols to create a range of 2-phenoxy intermediates. nih.gov These intermediates, after hydrolysis to the corresponding carboxylic acids, can then be coupled with various amines to introduce diversity at the amide position. This modular design allows for the systematic exploration of the chemical space around the this compound core. rsc.org

| Core Intermediate | Module 1 (Phenols) | Module 2 (Amines) | Final Product Class |

| 2-Chloronicotinic acid | Library of substituted phenols | Library of primary/secondary amines | Diversely substituted 2-phenoxynicotinamides |

| 2-Chloronicotinamide | Library of substituted phenols | - | 2-Phenoxy analogs with varied substitution on the phenol ring |

This interactive table illustrates the modular approach to generating compound libraries.

Further diversification can be achieved by the direct functionalization of the pyridine ring of the this compound scaffold. Regioselective C-H activation has emerged as a powerful tool for this purpose. mdpi.com In pyridine and related heterocycles, the ring nitrogen atom can act as an intrinsic directing group, guiding metallo-catalysts to specific positions for C-H functionalization. mdpi.com While the 2-position is already occupied, transition-metal-catalyzed reactions can be employed to introduce substituents at other positions, such as C4 or C6, with high regioselectivity. nih.gov

Methods such as palladium-catalyzed C-H arylation, alkylation, or amination can be used to install new functional groups, expanding the structural diversity of the molecule without requiring de novo synthesis of the entire ring system. The choice of catalyst, ligand, and reaction conditions is critical for controlling the regioselectivity of these transformations. nih.gov

To explore more complex chemical space, larger heterocyclic moieties can be appended to the this compound core. This is typically achieved through standard coupling reactions or by constructing the heterocycle onto a pre-functionalized scaffold.

Benzo[d]imidazole: The benzo[d]imidazole moiety is commonly introduced via condensation reactions. nih.gov One approach involves the amide coupling of 2-phenoxynicotinic acid with an appropriately substituted ortho-phenylenediamine. Subsequent acid-catalyzed cyclization and dehydration yield the desired benzo[d]imidazole derivative. nih.gov Alternatively, 2-phenoxynicotinaldehyde can be condensed with an ortho-phenylenediamine in the presence of an oxidizing agent like sodium metabisulfite (B1197395) to form the heterocyclic ring. nih.govresearchgate.net

Indoline (B122111): The synthesis of indoline-containing derivatives can be accomplished by coupling 2-phenoxynicotinic acid with a pre-synthesized amino-functionalized indoline using standard peptide coupling reagents (e.g., HATU, HOBt). nih.gov Modern methods like photocatalyzed radical cyclizations can also be used to construct the indoline ring system onto a suitably functionalized precursor derived from this compound. nih.gov

Diazepan: The seven-membered diazepan ring system can be incorporated using similar strategies. nih.gov For instance, a pre-formed diazepan derivative containing a nucleophilic amine can be acylated with 2-phenoxynicotinoyl chloride. nih.govfrontiersin.org Alternatively, a multi-step synthesis can be designed where the diazepine (B8756704) ring is formed in the final steps through an intramolecular cyclization of a linear precursor attached to the this compound scaffold. researchgate.net

| Moiety | Synthetic Strategy | Key Reaction |

| Benzo[d]imidazole | Amide coupling followed by cyclization | Condensation |

| Indoline | Amide coupling with amino-indoline | Acylation |

| Diazepan | Acylation of a diazepan derivative | Nucleophilic Acyl Substitution |

This interactive table summarizes strategies for introducing complex heterocyclic moieties.

Catalytic Systems and Reaction Conditions in this compound Synthesis

The synthesis of this compound, which involves the formation of a C-O bond between a phenol and the 2-position of the pyridine ring of nicotinamide, is typically achieved through cross-coupling reactions. The primary catalytic systems employed for this transformation are based on copper (Ullmann condensation) and palladium (Buchwald-Hartwig ether synthesis). These methods are established for creating aryl ether linkages, a key structural feature of this compound.

The Ullmann condensation is a classic method that utilizes a copper catalyst to couple an aryl halide with an alcohol or phenol. wikipedia.orgorganic-chemistry.org Traditional Ullmann reactions often required harsh conditions, such as high temperatures (frequently over 200°C) and stoichiometric amounts of copper. wikipedia.orgnih.gov However, modern advancements have introduced ligand-accelerated catalysis, allowing the reactions to proceed under milder conditions with catalytic amounts of copper. rug.nl The active catalyst is generally considered to be a Cu(I) species, which can be generated in situ from Cu(0) or Cu(II) precursors. rug.nl The choice of ligand, base, and solvent is critical for reaction efficiency.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been adapted for C–O bond formation and serves as a powerful alternative to the Ullmann reaction. wikipedia.orgorganic-chemistry.org This methodology is renowned for its broad substrate scope and functional group tolerance, often proceeding under significantly milder conditions than traditional Ullmann couplings. wikipedia.orgacsgcipr.org The catalytic cycle involves a Pd(0) species and is heavily dependent on the choice of a bulky, electron-rich phosphine (B1218219) ligand that facilitates the key steps of oxidative addition and reductive elimination. sigmaaldrich.com Several generations of catalysts and ligands have been developed to improve efficiency and expand the applicability of this reaction. sigmaaldrich.com

The selection between a copper- or palladium-based system depends on the specific substrates, desired reaction conditions, and cost considerations. Below is a comparative overview of typical catalytic systems and conditions for the synthesis of aryl ethers analogous to this compound.

Table 1: Comparison of Catalytic Systems for Aryl Ether Synthesis

| Feature | Ullmann-Type Reaction | Buchwald-Hartwig-Type Reaction |

|---|---|---|

| Metal Catalyst | Copper (CuI, Cu₂O, Cu powder) wikipedia.orgnih.gov | Palladium (Pd(OAc)₂, Pd₂(dba)₃) acsgcipr.org |

| Ligands | 1,10-Phenanthroline, L-proline, N,N'-dimethyl-ethylenediamine, diketones nih.govrug.nl | Biaryl phosphines (e.g., BINAP, XPhos, RuPhos, SPhos), DPPF organic-chemistry.orgsigmaaldrich.com |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, t-BuOK nih.gov | NaOt-Bu, K₃PO₄, Cs₂CO₃ acsgcipr.org |

| Solvent | DMF, NMP, Pyridine, Dioxane wikipedia.org | Toluene, Dioxane, THF acsgcipr.org |

| Temperature | 80 - 210 °C (often >150°C) wikipedia.org | Room Temperature - 120 °C organic-chemistry.org |

| Key Advantages | Lower cost of copper catalyst. | Milder reaction conditions, broader substrate scope, higher yields. wikipedia.org |

Spectroscopic and Chromatographic Characterization Techniques for Novel Derivatives

The structural elucidation and purity assessment of novel derivatives of this compound rely on a combination of advanced spectroscopic and chromatographic techniques. These methods provide detailed information about the molecular structure, connectivity, and purity of the synthesized compounds.

Spectroscopic Techniques

Spectroscopy is indispensable for the unambiguous identification of new chemical entities. A suite of techniques is typically employed to gather complementary structural data.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for determining the detailed structure of organic molecules in solution.

¹H NMR : Provides information on the number, environment, and connectivity of hydrogen atoms. Chemical shifts, coupling constants, and integration values are used to map out the proton framework of the molecule.

¹³C NMR : Reveals the number and type of carbon atoms (e.g., sp³, sp², C=O).

2D NMR : Two-dimensional techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the connectivity between atoms. nih.govdurham.ac.uk COSY identifies neighboring protons, while HSQC and HMBC correlate protons with their directly attached carbons and more distant carbons, respectively, allowing for the complete assembly of the molecular skeleton. nih.govdurham.ac.uk NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of atoms, aiding in stereochemical assignments. durham.ac.uk

Mass Spectrometry (MS) : MS provides information about the mass-to-charge ratio (m/z) of the molecule, allowing for the determination of its molecular weight. durham.ac.uk High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. durham.ac.uk

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of specific functional groups within a molecule. For this compound derivatives, characteristic absorption bands would be observed for the amide C=O stretch, N-H stretch, and C-O-C (aryl ether) stretches. durham.ac.uk

Table 2: Key Spectroscopic Data for Characterization

| Technique | Information Provided | Typical Application for this compound Derivatives |

|---|---|---|

| ¹H NMR | Chemical environment and connectivity of protons. | Confirmation of aromatic and amide protons; analysis of substituent patterns. |

| ¹³C NMR | Number and type of carbon atoms. | Identification of carbonyl, aromatic, and aliphatic carbons. |

| 2D NMR (COSY, HSQC, HMBC) | Detailed atomic connectivity (H-H, C-H). nih.gov | Unambiguous assignment of all proton and carbon signals; confirmation of the phenoxy linkage. durham.ac.uk |

| HR-MS | Exact molecular weight and elemental formula. durham.ac.uk | Confirmation of the molecular formula of the novel derivative. |

| FT-IR | Presence of functional groups. durham.ac.uk | Detection of key bonds (C=O, N-H, C-O-C). |

Chromatographic Techniques

Chromatography is essential for separating the synthesized derivatives from starting materials, byproducts, and impurities, as well as for assessing the final purity of the compound.

High-Performance Liquid Chromatography (HPLC) : HPLC is a primary technique for the analysis and purification of non-volatile compounds. helixchrom.comnih.gov For nicotinamide derivatives, reversed-phase HPLC is commonly used, employing a C18 stationary phase with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or TFA) and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.netsielc.com Detection is typically performed using a UV detector, set at a wavelength where the aromatic system of the molecule absorbs strongly (e.g., ~260 nm). nih.gov

Gas Chromatography (GC) : For derivatives that are volatile and thermally stable, GC can be an effective analytical tool. The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. researchgate.net Detection is often performed using a Flame Ionization Detector (FID) or coupled with a mass spectrometer (GC-MS) for simultaneous separation and identification. researchgate.net

Table 3: Chromatographic Methods for Analysis

| Technique | Principle | Typical Conditions for Nicotinamide Derivatives |

|---|---|---|

| HPLC | Separation based on polarity. | Column: Reversed-phase (C18). researchgate.netMobile Phase: Acetonitrile/Methanol and water gradient. nih.govDetection: UV-Vis (e.g., 260 nm). nih.gov |

| GC-MS | Separation based on volatility, followed by mass analysis. | Column: Capillary column (e.g., CP-Sil). researchgate.netDetection: Mass Spectrometry. researchgate.net |

Structure Activity Relationship Sar Studies of 2 Phenoxynicotinamide Derivatives

Fundamental Principles of SAR in 2-Phenoxynicotinamide Research

Structure-Activity Relationship (SAR) studies form the cornerstone of medicinal chemistry and drug discovery. The primary goal of SAR is to systematically alter the chemical structure of a parent molecule, or "lead compound," and to observe how these changes affect its biological activity. For a compound like this compound, this process would involve the synthesis of a library of analogues with modifications at various positions on the phenoxy and nicotinamide (B372718) rings.

The fundamental principle is that the biological activity of a molecule is intrinsically linked to its three-dimensional structure and physicochemical properties. These properties, which include hydrophobicity, electronics, and steric factors, dictate how the molecule interacts with its biological target, such as a receptor or enzyme. By making controlled changes—for example, adding different substituent groups—researchers can map out which parts of the molecule are essential for its activity (the pharmacophore) and which parts can be modified to improve properties like potency, selectivity, or metabolic stability. Quantitative structure-activity relationship (QSAR) models are often developed to statistically correlate these physicochemical properties with biological activity, providing predictive power for designing new, more effective compounds.

Elucidation of Structural Requirements for Receptor Binding Affinity

The ability of a drug to bind to its target receptor is a critical first step in eliciting a biological response. The affinity of this binding is determined by the sum of intermolecular interactions between the ligand (the this compound derivative) and the receptor's binding pocket. These interactions can include hydrogen bonds, ionic bonds, hydrophobic interactions, and van der Waals forces.

In a hypothetical SAR study of this compound, researchers would investigate how different structural features contribute to binding affinity. Key areas of exploration would include:

The Nicotinamide Moiety: The amide group (-CONH₂) is a potential hydrogen bond donor and acceptor. Its orientation and the electronic properties of the pyridine (B92270) ring are likely crucial for anchoring the molecule in the binding site.

The Phenoxy Group: Substituents on the phenyl ring could dramatically alter binding. For instance, electron-withdrawing groups (like halogens) or electron-donating groups (like methoxy) would change the electronic landscape of the ring. The position of these substituents (ortho, meta, or para) would also be critical, as they could either facilitate or hinder key interactions within the binding pocket.

The Ether Linkage: The oxygen atom of the ether bridge is a potential hydrogen bond acceptor. The flexibility of this linkage allows the phenoxy and nicotinamide rings to adopt an optimal conformation for binding.

By systematically varying these features and measuring the binding affinity of each analogue, a detailed picture of the structural requirements for high-affinity binding would emerge.

Identification of Structural Determinants for Functional Biological Activity

High binding affinity does not always translate to desired functional activity. A compound can be a potent binder but may act as an agonist (activating the receptor), an antagonist (blocking the receptor), or an inverse agonist (producing an effect opposite to the agonist). The specific structural features that determine this functional outcome are critical to understand.

For this compound derivatives, SAR studies would aim to identify which modifications switch a compound from an agonist to an antagonist, for example. This often relates to subtle conformational changes that the ligand induces in the receptor upon binding. For instance, a particular substituent on the phenoxy ring might stabilize an active conformation of the receptor, leading to agonism, while a different substituent at the same position might prevent this conformational change, resulting in antagonism.

The following table illustrates a hypothetical SAR for functional activity, where different substituents on the phenoxy ring could modulate the biological response.

| Compound | Substituent (R) on Phenoxy Ring | Functional Activity |

| 1a | H | Agonist |

| 1b | 4-Chloro | Potent Agonist |

| 1c | 4-Methyl | Weak Agonist |

| 1d | 2-Chloro | Antagonist |

This table is a hypothetical representation for illustrative purposes.

Analysis of Substituent Effects on Selectivity Profiles

In drug development, it is often crucial that a compound interacts selectively with its intended target and not with other, related receptors, which could lead to off-target side effects. SAR studies are vital for building selectivity into a lead compound.

By testing this compound derivatives against a panel of different receptors, researchers could identify which structural modifications enhance selectivity. For example, adding a bulky substituent to a specific position on the phenoxy ring might prevent the molecule from fitting into the binding pocket of an off-target receptor while still allowing it to bind to the desired target. This steric hindrance is a common strategy for improving selectivity. Similarly, fine-tuning the electronic properties of the molecule can enhance interactions with specific amino acid residues present only in the target receptor.

Rational Design Strategies Based on SAR Insights

The culmination of SAR and QSAR studies is the ability to move from trial-and-error to a more rational, hypothesis-driven approach to drug design. Once the key structural determinants for affinity, activity, and selectivity are understood, this knowledge can be used to design new compounds with improved therapeutic potential.

For the this compound series, SAR insights would guide the following rational design strategies:

Pharmacophore Modeling: A three-dimensional model of the essential features required for activity would be constructed. This model would then be used to design novel molecules that fit the pharmacophore but have different chemical scaffolds, potentially leading to new intellectual property.

Structure-Based Design: If the crystal structure of the target receptor is known, computational docking studies can be used to visualize how the this compound derivatives bind. This allows for the precise, in silico design of new analogues with substituents that are predicted to form optimal interactions with the receptor.

Property-Based Design: SAR data can be combined with an understanding of ADME (Absorption, Distribution, Metabolism, and Excretion) properties. For example, if a potent compound is found to be rapidly metabolized, the SAR data can be used to identify positions on the molecule that can be modified to block metabolism without losing biological activity.

Through these iterative cycles of design, synthesis, and testing, guided by the principles of SAR, researchers can systematically optimize the this compound scaffold to produce drug candidates with a high probability of success.

Pharmacological and Biological Activity Profiling of 2 Phenoxynicotinamide Derivatives

In Vivo Efficacy Assessments and Disease Models

The therapeutic potential of 2-phenoxynicotinamide derivatives has been further explored in various in vivo models to assess their efficacy in treating complex diseases.

Efficacy in Metabolic Disorder Models (e.g., Type 2 Diabetes Mellitus)

A significant breakthrough in the study of phenoxynicotinamide derivatives has been the discovery of their potent and orally efficacious activity as TGR5 agonists for the treatment of type 2 diabetes. TGR5 is a G protein-coupled receptor that, when activated, stimulates the secretion of glucagon-like peptide-1 (GLP-1), a hormone that plays a crucial role in glucose homeostasis.

In one study, a series of 4-phenoxynicotinamide and 4-phenoxypyrimidine-5-carboxamide derivatives were designed, synthesized, and evaluated for their TGR5 agonist activity. One particular compound, 23g , demonstrated high potency with an EC50 value of 0.72 nM on human TGR5 and 6.2 nM on mouse TGR5. core.ac.uk

The in vivo efficacy of compound 23g was assessed in a db/db mouse model of type 2 diabetes. A single oral dose of this compound resulted in a significant, dose-dependent increase in GLP-1 secretion. core.ac.uk Furthermore, it led to a notable reduction in blood glucose levels. core.ac.uk In an oral glucose tolerance test (OGTT), a 50 mg/kg oral dose of compound 23g caused a 49% reduction in the area under the blood glucose curve (AUC) from 0 to 120 minutes. core.ac.uk These findings underscore the potential of 4-phenoxynicotinamide derivatives as orally active therapeutic agents for the management of type 2 diabetes. core.ac.uk

In Vivo Efficacy of a 4-Phenoxynicotinamide Derivative (23g) in a Type 2 Diabetes Model

| Animal Model | Compound | Mechanism of Action | Key Outcomes | Reference |

|---|---|---|---|---|

| db/db mice | Compound 23g | TGR5 Agonist | Significant dose-dependent GLP-1 secretion, significant reduction in blood glucose levels, 49% reduction in AUC in OGTT. | core.ac.uk |

Investigation in Neurodegenerative Disease Models

Currently, there is a notable lack of specific research investigating the efficacy of this compound derivatives in animal models of neurodegenerative diseases such as Alzheimer's or Parkinson's disease. While the broader class of nicotinamide-containing compounds has been explored for neuroprotective effects due to the role of nicotinamide (B372718) in cellular energy metabolism and DNA repair, direct evidence for the neuroprotective potential of this compound is scarce.

A patent for 2-amino-thiazole derivatives with antitumor activity lists this compound among numerous compounds and mentions that modulators of apoptosis could be useful in the treatment of neurodegenerative disorders. google.com However, no specific data on the neuroprotective effects of this compound is provided. google.com The development of novel therapeutic agents for neurodegenerative diseases is an area of intense research, and the unique chemical scaffold of this compound may warrant future investigation for its potential neuroprotective properties. Further studies are required to explore the utility of these derivatives in this therapeutic area.

Systemic Biological Responses to this compound Derivatives

The in vivo studies of this compound derivatives, particularly in the context of metabolic disorders, have provided insights into their systemic biological responses. The administration of these compounds can elicit a cascade of physiological effects beyond their primary target.

As demonstrated in the db/db mouse model of type 2 diabetes, oral administration of a 4-phenoxynicotinamide derivative led to significant systemic changes. core.ac.uk The most prominent of these was the modulation of glucose metabolism, evidenced by a marked reduction in blood glucose levels. core.ac.uk This systemic effect is a direct consequence of the compound's ability to act as a TGR5 agonist and stimulate the secretion of GLP-1. core.ac.uk GLP-1 is known to have widespread effects on the body, including enhancing insulin (B600854) secretion from the pancreas, inhibiting glucagon (B607659) release, and slowing gastric emptying.

Mechanistic Studies of this compound Action

The therapeutic potential of this compound and its derivatives is underpinned by their specific interactions with cellular targets and the subsequent modulation of key signaling pathways. Mechanistic studies have been crucial in elucidating the molecular basis of their pharmacological and biological activities.

Molecular Interactions with Target Proteins and Ligand Binding

Research has identified 2-phenoxynicotinamides as potent agonists of the G-protein coupled bile acid receptor 1 (GPBAR1), also known as TGR5 nih.gov. This receptor is a significant target for therapeutic interventions in metabolic diseases such as obesity and type 2 diabetes nih.gov. The interaction between this compound derivatives and the TGR5 receptor has been investigated through homology modeling and docking studies, which have been instrumental in understanding the structure-activity relationships within this class of compounds nih.gov.

Computational docking studies on related compounds, such as 4-phenoxynicotinamide and 4-phenoxypyrimidine-5-carboxamide derivatives, have provided insights into the binding modes with the TGR5 receptor. These studies have revealed that the binding affinities of these compounds are correlated with their effective concentrations (pEC50) and involve the formation of hydrogen bonds and hydrophobic interactions with specific amino acid residues within the receptor's binding pocket nih.gov. For instance, a particularly potent anti-diabetic compound from this series exhibited a high binding affinity, which was rationalized by its specific molecular interactions with the TGR5 receptor nih.gov.

The binding of ligands to the TGR5 receptor is a dynamic process that can be influenced by the presence of other molecules and the specific conformation of the receptor. The orthosteric binding site of TGR5 is located within a large, oval-shaped pocket that accommodates the amphipathic nature of its natural ligands, the bile acids. This pocket is characterized by several sporadic polar groups amidst a predominantly hydrophobic environment biorxiv.org. Structural analyses have identified key residues that are crucial for the recognition of diverse ligands biorxiv.org. Furthermore, evidence suggests the existence of a putative second, allosteric binding site which may contribute to the biased signaling observed with different agonists biorxiv.org.

The table below summarizes the key molecular interactions of phenoxynicotinamide derivatives with their target protein, TGR5, based on computational and structural studies.

| Compound Class | Target Protein | Key Interactions | Binding Affinity Correlation |

| 2-Phenoxynicotinamides | GPBAR1 (TGR5) | Hydrogen bonding, Hydrophobic interactions | Correlates with pEC50 |

| 4-Phenoxynicotinamide Derivatives | TGR5 | Hydrogen bonding, Hydrophobic interactions | Correlates with pEC50 |

Cellular Signaling Pathway Elucidation

Upon activation by agonists such as this compound, the TGR5 receptor initiates a cascade of intracellular signaling events. The primary signaling pathway involves the coupling of TGR5 to Gαs proteins, which leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels frontiersin.orgnih.govnih.govpatsnap.comnih.govmdpi.com. This elevation in cAMP is a central event that triggers various downstream cellular responses patsnap.com.

The signaling cascade initiated by TGR5 activation is not limited to the cAMP pathway. Evidence suggests that TGR5 can also modulate other significant signaling pathways, including the extracellular signal-regulated kinase (ERK) and the nuclear factor-κB (NF-κB) pathways frontiersin.orgnih.gov. The activation of these pathways can be cell-type specific and ligand-dependent, leading to a diverse range of physiological outcomes. For example, in certain cell types, TGR5 activation can lead to the phosphorylation and activation of ERK1/2 frontiersin.org.

Furthermore, TGR5 signaling has been shown to antagonize the NF-κB pathway, a key regulator of inflammation nih.govnih.govamegroups.org. This anti-inflammatory effect is mediated, at least in part, by the suppression of NF-κB's transcriptional activity nih.govnih.gov. The interplay between TGR5 and the NF-κB pathway highlights the receptor's role in modulating immune responses and inflammatory diseases nih.govamegroups.org.

The following table outlines the principal cellular signaling pathways affected by the activation of the TGR5 receptor, the primary target of this compound.

| Signaling Pathway | Key Mediator | Effect of TGR5 Activation | Primary Cellular Outcome |

| Gαs/cAMP Pathway | Cyclic AMP (cAMP) | Increased intracellular levels | Activation of PKA and Epac |

| ERK1/2 Pathway | ERK1/2 Phosphorylation | Can be activated or inhibited (cell-type dependent) | Regulation of cell proliferation and differentiation |

| NF-κB Pathway | NF-κB Transcriptional Activity | Suppression | Anti-inflammatory response |

Receptor Activation and Downstream Effects

The activation of the TGR5 receptor by this compound and its derivatives leads to a variety of downstream effects that are of therapeutic interest. A primary consequence of the increase in intracellular cAMP is the activation of protein kinase A (PKA) and the exchange protein directly activated by cAMP (Epac) nih.govmdpi.com. These effectors, in turn, phosphorylate a host of downstream targets, leading to changes in gene expression and cellular function mdpi.com.

One of the significant downstream effects of TGR5 activation is the stimulation of glucagon-like peptide-1 (GLP-1) secretion from enteroendocrine L-cells frontiersin.org. GLP-1 is an incretin (B1656795) hormone that plays a crucial role in glucose homeostasis by enhancing insulin secretion, making TGR5 an attractive target for the treatment of type 2 diabetes frontiersin.org.

In the context of inflammation, the TGR5-mediated suppression of the NF-κB pathway results in a decrease in the production of pro-inflammatory cytokines nih.govamegroups.org. This has been observed in various cell types, including macrophages, where TGR5 activation can attenuate the inflammatory response to stimuli like lipopolysaccharide (LPS) nih.gov.

The activation of the ERK1/2 pathway by TGR5 agonists can also have significant downstream consequences, including the regulation of cell proliferation and survival frontiersin.org. However, the effect of TGR5 on the ERK1/2 pathway can be complex and context-dependent, with reports of both activation and inhibition in different cell types frontiersin.org. This highlights the nuanced nature of TGR5 signaling and the importance of understanding its cell-specific effects.

The table below provides a summary of the key downstream effects resulting from the activation of the TGR5 receptor.

| Downstream Effect | Mediating Pathway | Physiological Consequence |

| Increased GLP-1 Secretion | cAMP Pathway | Improved glucose homeostasis |

| Decreased Pro-inflammatory Cytokine Production | NF-κB Pathway Suppression | Attenuation of inflammation |

| Modulation of Cell Proliferation | ERK1/2 Pathway | Cell-type dependent regulation of cell growth |

| Smooth Muscle Relaxation | cAMP/RhoA/Rho Kinase Pathway | Regulation of gastrointestinal motility |

Computational and Chemoinformatics Approaches in 2 Phenoxynicotinamide Research

Quantum Chemical Calculations for Molecular Conformation and Electronic Structure

Quantum chemical calculations are employed to understand the three-dimensional arrangement of atoms in a molecule (conformation) and the distribution of electrons (electronic structure). These properties are fundamental to a molecule's reactivity and its ability to interact with biological systems.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govnih.gov It is a widely applied tool in drug modeling for calculating the electronic structures and properties of small molecules, which in turn govern their binding modes with receptors. nih.gov In a computational study of 4-Phenoxynicotinamide and 4-Phenoxypyrimidine-5-carboxamide derivatives as potential anti-diabetic agents, the chemical structures of these molecules were optimized using DFT. This optimization was specifically carried out with the B3LYP functional and a 6-31G* basis set to achieve stable and energetically favorable molecular conformations for further analysis.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orgslideshare.net QSAR models correlate physicochemical properties or structural features of compounds, known as molecular descriptors, to their pharmacological effects. jocpr.com This allows for the prediction of the activity of new, untested compounds, which helps in prioritizing synthesis and testing, thereby saving time and resources in the drug discovery process. jocpr.comnih.gov

The development of a QSAR model is a systematic process that includes data set selection, calculation of molecular descriptors, variable selection, model construction, and rigorous validation. slideshare.net For a series of 4-Phenoxynicotinamide and 4-Phenoxypyrimidine-5-carboxamide derivatives investigated as anti-diabetic agents, a QSAR model was developed to correlate their structural features with their activity against the TGR5 receptor. In this study, five different models were generated using Genetic Function Approximation (GFA) and Multi-Linear Regression methods. The most statistically significant model was selected based on several validation parameters.

Table 1: Statistical Validation Parameters for the Selected QSAR Model

| Parameter | Description | Value |

|---|---|---|

| R² | Squared Correlation Coefficient | 0.9460 |

| R²adj | Adjusted Squared Correlation Coefficient | 0.9352 |

| Qcv² | Cross-Validation Coefficient | 0.9252 |

| R²test | External Validation Coefficient | 0.8642 |

Data sourced from a computational study on 4-Phenoxynicotinamide derivatives.

Molecular descriptors are numerical values that quantify different aspects of a molecule's structure, such as its physicochemical, topological, electronic, or geometric properties. nih.govfrontiersin.org The selection of appropriate descriptors is a critical step in building a robust QSAR model. jocpr.com These descriptors are used to capture the structural variations within a series of compounds that are responsible for the differences in their biological activity.

The reliability and predictive power of a QSAR model must be rigorously assessed through validation. jocpr.com This involves both internal and external validation techniques.

Internal Validation: This method assesses the stability of the model using the training set data. A common technique is the leave-one-out cross-validation, which generates the cross-validation coefficient (Q²). mdpi.com

External Validation: The model's ability to predict the activity of an independent set of compounds (the test set) is evaluated. The predictive correlation coefficient (R²pred or R²test) is a key metric for external validation. mdpi.com

Y-Randomization Test: This test ensures the model is not a result of chance correlation. The dependent variable (activity) is randomly shuffled, and a new QSAR model is built. A robust model should have significantly lower R² and Q² values for the randomized models.

QSAR models are valuable tools in the hit-to-lead and lead optimization phases of drug discovery. nih.gov They provide insights into how structural modifications affect a compound's activity, guiding medicinal chemists in designing more potent molecules. jocpr.comresearchgate.net

Virtual screening (VS) is a computational technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target. nih.gov QSAR-based virtual screening uses validated models to predict the biological activity of compounds in these libraries, effectively filtering them down to a smaller, more manageable number for experimental testing. nih.govnih.gov This approach significantly accelerates the discovery of new hit compounds. nih.gov The QSAR model developed for 4-Phenoxynicotinamide derivatives serves as a guide for the design of novel anti-diabetic agents with potentially improved activity against the TGR5 target site.

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein receptor. mdpi.com The primary goal is to predict the binding mode and affinity of the ligand-receptor complex. researchgate.net This information is crucial for understanding the molecular basis of a drug's action and for designing more effective drugs.

In the investigation of 4-Phenoxynicotinamide derivatives, molecular docking studies were performed to elucidate their interaction with the TGR5 receptor. The results revealed a correlation between the computationally predicted binding affinities and the experimentally measured biological activities (pEC50). The most potent compound in the series exhibited a strong binding affinity of -10.4 kcal/mol. The docking analysis also identified key interactions responsible for binding, noting the formation of hydrogen bonds and hydrophobic interactions with the amino acid residues within the TGR5 receptor's binding site. These findings from the QSAR and molecular docking studies provide a roadmap for designing new anti-diabetic agents with enhanced activity.

Table 2: Summary of Molecular Docking Findings

| Finding | Description |

|---|---|

| Target Receptor | TGR5 |

| Correlation | Binding affinities correlated with pEC50 values. |

| Best Binding Affinity | -10.4 kcal/mol for the most active compound. |

| Key Interactions | Hydrogen bonds and hydrophobic interactions with receptor amino acids. |

Table of Compounds Mentioned

| Compound Name |

|---|

| 2-Phenoxynicotinamide |

| 4-Phenoxynicotinamide |

Prediction of Ligand-Target Binding Affinities

A cornerstone of computational drug design is the prediction of binding affinity, which estimates the strength of the interaction between a ligand, such as a this compound derivative, and its protein target. This is commonly achieved through molecular docking simulations and Quantitative Structure-Activity Relationship (QSAR) modeling. jocpr.com

Molecular docking programs predict the preferred orientation of a ligand when bound to a receptor, generating a score that represents the binding affinity, typically in kcal/mol. mdpi.com A lower (more negative) binding energy value suggests a stronger and more stable interaction. taylorandfrancis.com For instance, in studies of related phenoxynicotinamide compounds, docking has been used to calculate binding affinities against targets like the Takeda G protein-coupled receptor 5 (TGR5), revealing values that correlate with experimentally determined biological activity.

QSAR models take this a step further by creating a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.org These models use molecular descriptors—numerical values that encode different physicochemical properties of the molecules—to predict the activity of new, unsynthesized compounds. slideshare.net For a series of 6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamide derivatives, a QSAR study demonstrated that the inhibitory activity against the sodium-calcium exchanger (NCX) was dependent on the hydrophobicity and shape of the substituents. nih.gov This allows researchers to prioritize which derivatives of this compound to synthesize and test, saving significant time and resources. jocpr.com

Table 1: Example Binding Affinity Predictions for a Hypothetical this compound Derivative This table is illustrative and does not represent actual experimental data.

| Target Protein | Docking Score (kcal/mol) | Predicted pKi |

|---|---|---|

| Protein Kinase A | -8.5 | 7.8 |

| Cyclooxygenase-2 | -7.2 | 6.5 |

| TGR5 | -9.1 | 8.3 |

| NCX | -8.8 | 8.1 |

Identification of Critical Amino Acid Residues for Interaction

Beyond predicting affinity, computational models are crucial for identifying the specific amino acid residues within a target's binding site that are essential for ligand interaction. nih.gov This is a key aspect of understanding the mechanism of action and for designing molecules with improved specificity and potency.

During molecular docking simulations, the resulting poses reveal which residues are in close proximity to the ligand. nih.gov These interactions can be categorized into several types, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. For example, the analysis of a docked this compound derivative might show that the amide group of the nicotinamide (B372718) ring forms a critical hydrogen bond with a specific aspartate residue, while the phenoxy group fits into a hydrophobic pocket lined with leucine (B10760876) and valine residues. The identification of these "hot-spots" for interaction is fundamental for drug design. nih.gov

This information is invaluable for structure-based drug design. If a hydrogen bond with a particular serine residue is found to be crucial, medicinal chemists can modify the this compound structure to enhance this interaction, potentially leading to a significant increase in activity.

Table 2: Key Amino Acid Interactions for a Hypothetical this compound Derivative with Target Protein X This table is illustrative and does not represent actual experimental data.

| Ligand Moiety | Interacting Residue | Interaction Type | Distance (Å) |

|---|---|---|---|

| Nicotinamide Nitrogen | Serine 243 | Hydrogen Bond | 2.9 |

| Amide Carbonyl | Glycine 150 | Hydrogen Bond | 3.1 |

| Phenoxy Ring | Leucine 88 | Hydrophobic | 3.8 |

| Phenoxy Ring | Tyrosine 240 | Pi-Pi Stacking | 4.2 |

| Nicotinamide Ring | Phenylalanine 148 | Pi-Pi Stacking | 4.5 |

Elucidation of Ligand Binding Modes and Orientation

Understanding the precise three-dimensional (3D) orientation, or "binding mode," of a ligand within the active site of its target is fundamental to rational drug design. Computational tools, particularly molecular docking, excel at elucidating these binding modes. nih.gov

Docking algorithms explore a vast number of possible conformations and orientations of the ligand within the protein's binding pocket, ranking them based on a scoring function. mdpi.com The highest-ranked pose represents the most likely binding mode. This allows researchers to visualize how the different parts of the this compound molecule orient themselves to maximize favorable interactions with the amino acid residues of the target.

For example, a computational study might reveal that the phenoxy group of this compound consistently orients itself towards a deep hydrophobic pocket, while the nicotinamide portion is positioned to form hydrogen bonds near the entrance of the active site. Comparing the binding modes of a series of active and inactive derivatives can reveal subtle conformational changes that are critical for biological activity. This detailed structural insight helps explain structure-activity relationships and guides the design of new molecules with optimized geometry for tighter binding. frontiersin.org

Molecular Dynamics Simulations for Dynamic Interactions

While molecular docking provides a static snapshot of the ligand-target interaction, Molecular Dynamics (MD) simulations offer a dynamic view, revealing the complex movements and conformational changes of both the ligand and the protein over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that shows how the positions and velocities of these particles evolve. escholarship.org

In the context of this compound research, MD simulations are used to assess the stability of the binding pose predicted by docking. chemrxiv.org A stable interaction will see the ligand remain in the binding pocket throughout the simulation, with minimal fluctuations. The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are key parameters analyzed to quantify this stability. mdpi.com

Furthermore, MD simulations can uncover important dynamic processes that are invisible to static methods. They can reveal how the binding of this compound might induce conformational changes in the target protein, which can be crucial for its activation or inhibition. nih.gov These simulations can also highlight the role of water molecules in mediating ligand-protein interactions and provide a more accurate estimation of binding free energies.

Cheminformatics Database Analysis and Data Mining (e.g., ChEMBL, PubChem, BindingDB)

Cheminformatics databases are indispensable public repositories that aggregate vast amounts of chemical and biological data, serving as a critical starting point for computational research on compounds like this compound.

PubChem : This is a massive public database at the National Institutes of Health (NIH) that contains information on chemical substances and their biological activities. nih.gov A researcher can search PubChem for this compound to retrieve its structure, physicochemical properties, related compounds, and any available bioassay data from high-throughput screening campaigns.

ChEMBL : Maintained by the European Bioinformatics Institute (EBI), ChEMBL is a manually curated database of bioactive molecules with drug-like properties. nih.gov It contains extensive structure-activity relationship data extracted from medicinal chemistry literature. Searching for targets related to this compound can yield data on similar compounds, their measured affinities (e.g., IC50, Ki), and the specific biological targets they interact with.

BindingDB : As its name suggests, BindingDB is focused on binding affinities, containing experimental data on the interactions between proteins and small molecules. bindingdb.orgbindingdb.org It is a valuable resource for finding known targets of this compound analogs and for collecting data sets to build and validate computational models like QSAR and docking protocols. bindingdb.org

Data mining these databases allows scientists to identify structure-activity trends, find known biological targets for compounds similar to this compound, and gather large datasets necessary for developing predictive machine learning models for activity and toxicity.

Preclinical Research and Therapeutic Development Potential of 2 Phenoxynicotinamide

Early Stage Drug Discovery Initiatives for 2-Phenoxynicotinamide Derivatives

Early drug discovery efforts for compounds based on the phenoxynicotinamide scaffold have focused on identifying novel biological activities. A significant initiative in this area has been the exploration of 4-phenoxynicotinamide and 4-phenoxypyrimidine-5-carboxamide derivatives as potential agonists for the Takeda G-protein-coupled receptor 5 (TGR5), a target of interest for metabolic diseases like type 2 diabetes. acs.org

These initiatives screen libraries of compounds to identify "hits"—molecules that show a desired effect on a biological target. sciencedaily.com In the case of the 4-phenoxynicotinamide series, researchers identified several derivatives that could activate human and mouse TGR5 with high potency, demonstrating the therapeutic potential of this chemical class in the context of metabolic disorders. acs.org The goal of these early-stage programs is to find a lead molecule that can be chemically modified to enhance its properties, such as efficacy and safety, for potential development into a clinical candidate.

Strategies for Lead Compound Identification and Optimization

Once an initial "hit" compound is identified, the process of lead optimization begins. This crucial phase aims to refine the chemical structure of the lead compound to improve its efficacy, selectivity, and pharmacokinetic properties while minimizing potential adverse effects. patsnap.comdanaher.com A key strategy in this process is the analysis of the Structure-Activity Relationship (SAR), which examines how systematic changes to a molecule's structure affect its biological activity. patsnap.com

For the 4-phenoxynicotinamide derivatives targeting the TGR5 receptor, SAR studies were instrumental. Researchers synthesized and tested a series of analogs to identify which parts of the molecule were essential for its activity. acs.org This iterative cycle of designing, synthesizing, and testing new compounds allows medicinal chemists to pinpoint modifications that enhance potency and selectivity. patsnap.com Through this process, compound 23g was identified as a highly potent agonist for both human and mouse TGR5, marking it as a lead candidate for further investigation. acs.org This systematic approach is fundamental to transforming a promising but imperfect lead compound into a viable drug candidate. nih.gov

Assessment of Potential for Adverse Biological Effects (Excluding Specific Toxicity Data)

A critical aspect of lead optimization is the early assessment of a compound's potential to cause unwanted biological effects. danaher.com This involves screening lead candidates against a panel of known off-target proteins to identify potential liabilities that could lead to side effects. nih.gov The goal is to ensure that the compound is selective for its intended target. nih.gov While comprehensive off-target screening data for this compound derivatives is not extensively published, findings from in vivo studies provide insight into this assessment.

During the evaluation of the lead compound 23g , a potent TGR5 agonist, it was observed that the compound stimulated gallbladder filling in mice. acs.org This finding, while not a direct measure of toxicity, represents a significant potential adverse biological effect that could complicate further development. Such effects are often related to the biological consequences of the drug's mechanism of action or off-target activities. Identifying these potential issues early in preclinical development is crucial for decision-making and guiding further optimization efforts to mitigate such risks. toxicology.org

Investigation of Pharmacodynamic Profiles of Lead Candidates

Pharmacodynamics (PD) describes the effect of a drug on the body, including its mechanism of action and the relationship between drug concentration and effect. nih.gov For the lead 4-phenoxynicotinamide derivative 23g , the pharmacodynamic profile was characterized both in vitro and in vivo.

In vitro studies confirmed that several compounds in the series were potent agonists of the TGR5 receptor, with some derivatives activating the human and mouse receptors with EC₅₀ values in the low nanomolar range. acs.org Compound 23g , for instance, demonstrated an EC₅₀ of 0.72 nM on human TGR5 and 6.2 nM on mouse TGR5. acs.org

In vivo studies further elucidated its pharmacodynamic effects. A single oral administration of 23g in mice led to a significant, dose-dependent increase in the secretion of glucagon-like peptide-1 (GLP-1), a key hormone in glucose regulation. acs.org This mechanistic action translated to a therapeutic effect, as the compound significantly lowered blood glucose levels in diabetic (db/db) mice and improved glucose tolerance in normal mice. acs.org These studies establish a clear link between the compound's molecular action (TGR5 agonism) and its physiological effect (GLP-1 secretion and glucose reduction). nih.gov

Table 1: In Vitro Pharmacodynamic Profile of Selected 4-Phenoxynicotinamide Derivatives

| Compound | hTGR5 EC₅₀ (nM) | mTGR5 EC₅₀ (nM) |

|---|---|---|

| 23g | 0.72 | 6.2 |

Table 2: In Vivo Pharmacodynamic Effects of Compound 23g

| Test Model | Dose (oral) | Key Pharmacodynamic Effect |

|---|---|---|

| ICR Mice (OGTT) | 50 mg/kg | 49% reduction in blood glucose AUC |

| db/db Mice | 50 mg/kg | Significant reduction in blood glucose |

Translation of Preclinical Findings to Potential Clinical Applications

The ultimate goal of preclinical research is to translate promising findings into effective clinical therapies for patients. nih.gov This transition from preclinical to clinical development requires robust evidence that a drug candidate is not only effective but also well-tolerated. mdpi.com The development of 4-phenoxynicotinamide derivatives as TGR5 agonists illustrates both the potential and the challenges of this process.

The potent in vitro activity and significant in vivo efficacy of compound 23g in animal models of diabetes provide a strong rationale for its therapeutic potential. acs.org The demonstration that an oral dose can produce a significant glucose-lowering effect is a key preclinical milestone. However, the path to clinical application is not without hurdles. The observation of gallbladder filling as a potential side effect highlights a significant challenge that must be addressed before the compound could be considered for human trials. acs.org Further studies would be required to understand the mechanism behind this effect and to determine if it can be mitigated through further chemical modification. Successful translation will depend on developing a compound that retains the potent efficacy while demonstrating a favorable safety profile in more advanced preclinical models. nih.gov

Future Directions and Emerging Research Opportunities

Exploration of Novel Synthetic Methodologies for 2-Phenoxynicotinamide Analogues

The exploration of novel synthetic routes is fundamental to expanding the chemical diversity of this compound analogues, enabling the synthesis of more potent and selective therapeutic agents. Traditional methods for the synthesis of related compounds, such as 2-phenoxynicotinic acid hydrazides, have laid a solid foundation. These methods often involve multi-step processes that begin with commercially available starting materials.

The synthesis of a diverse library of this compound analogues with varied substituents on both the phenoxy and nicotinamide (B372718) moieties will be critical for establishing robust structure-activity relationships (SAR). High-throughput synthesis and purification techniques can accelerate the generation of these compound libraries, providing a rich dataset for subsequent biological screening.

Advanced Mechanistic Studies and Target Validation

A thorough understanding of the molecular mechanisms of action is paramount for the rational design of next-generation this compound-based drugs. While initial studies have pointed towards activities such as anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase (COX) enzymes, a deeper mechanistic investigation is warranted.

Future research should employ a range of advanced biochemical and cellular assays to precisely identify and validate the biological targets of this compound and its derivatives. Techniques such as chemoproteomics and thermal shift assays can be utilized to identify direct binding partners within the cell. Subsequent validation using genetic approaches like CRISPR-Cas9 gene editing or RNA interference can confirm the role of these targets in the observed pharmacological effects.

Moreover, elucidating the downstream signaling pathways modulated by these compounds is crucial. This can be achieved through transcriptomic and proteomic analyses of cells treated with active analogues. Understanding how these molecules affect cellular processes at a systems level will provide a more comprehensive picture of their mechanism of action and may reveal novel therapeutic applications. For instance, some nicotinamide derivatives have been shown to act as inhibitors of enzymes like VEGFR-2, suggesting that this compound analogues could also have potential in oncology. nih.gov

Integration of Artificial Intelligence and Machine Learning in this compound Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, offering the potential to significantly accelerate the identification and optimization of novel drug candidates. For the this compound scaffold, these computational tools can be applied at various stages of the research and development pipeline.

In the early stages, AI algorithms can be used to analyze large datasets of existing nicotinamide derivatives to identify novel chemical space for the design of new analogues with improved properties. Quantitative Structure-Activity Relationship (QSAR) models, built using ML algorithms, can predict the biological activity of virtual compounds, allowing for the prioritization of the most promising candidates for synthesis and testing. Such models have been successfully applied to derivatives like 4-phenoxynicotinamide to predict their anti-diabetic activity.

Furthermore, AI can be employed for de novo drug design, where algorithms generate entirely new molecular structures with desired pharmacological profiles. These generative models can explore a vast chemical space to propose novel this compound analogues that may not be conceived through traditional medicinal chemistry approaches. AI can also play a crucial role in predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of these compounds, helping to identify candidates with favorable drug-like characteristics early in the discovery process.

Development of Targeted Therapies Based on this compound Scaffolds

The development of targeted therapies, which are designed to interact with specific molecular targets associated with a particular disease, represents a paradigm shift in modern medicine. The this compound scaffold, with its potential for versatile chemical modification, is well-suited for the development of such targeted agents.

Future research should focus on identifying specific diseases where the molecular targets of this compound analogues are dysregulated. For example, if a specific kinase is identified as a primary target, efforts can be directed towards designing analogues that exhibit high selectivity for that kinase, thereby minimizing off-target effects and improving the therapeutic index. The design of such targeted inhibitors has been successful for other nicotinamide derivatives targeting enzymes like histone deacetylases (HDACs). rsc.org

Another emerging area is the development of tissue- or cell-specific drug delivery systems. By conjugating this compound analogues to targeting moieties such as antibodies or peptides, it may be possible to deliver the therapeutic agent specifically to the site of disease, further enhancing efficacy and reducing systemic toxicity. This approach is particularly relevant for indications such as cancer, where targeted delivery to tumor cells is highly desirable.

Collaborative Research Endeavors and Interdisciplinary Approaches

The complexity of modern drug discovery necessitates a collaborative and interdisciplinary approach. To accelerate the development of this compound-based therapies, fostering collaborations between academic researchers, pharmaceutical companies, and contract research organizations (CROs) will be essential.

Academic institutions can provide deep expertise in fundamental biology and novel target identification, while pharmaceutical companies bring resources and experience in drug development, clinical trials, and regulatory affairs. CROs can offer specialized services in areas such as high-throughput screening, medicinal chemistry, and preclinical testing.

Open innovation models, where data and research tools are shared among collaborators, can help to overcome common challenges and avoid duplication of effort. Interdisciplinary teams comprising chemists, biologists, pharmacologists, computational scientists, and clinicians will be crucial for navigating the multifaceted challenges of drug discovery and translating promising preclinical findings into clinically effective therapies.

Q & A

Q. How should researchers validate target specificity of this compound in complex biological systems?

Q. What criteria define rigorous replication of this compound’s preclinical efficacy data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.